

micellar enhanced spectrofluorimetric determination of Diphenylpyraline HCl

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Compound Focus: Diphenylpyraline Hydrochloride

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Analytical Methods for Diphenylpyraline HCl Determination

Method Aspect	Method I: Micellar-Enhanced Spectrofluorimetry	Method II: Cyclodextrin-Micellar Liquid Chromatography
Application Scope	Single determination of DPP in tablets and plasma [1] [2]	Simultaneous determination of DPP, Paracetamol, and Caffeine [1] [2]
Detection Principle	Fluorescence enhancement via SDS micelles [1] [2]	Dual detection: UV for PAR/CFF, FLD for DPP [1]
Linear Range	0.1–1.0 µg/mL (Plasma: 0.2–0.5 µg/mL) [2]	DPP: 0.5–50 µg/mL; PAR: 25–350 µg/mL; CFF: 0.3–50 µg/mL [2]
Accuracy (% Recovery)	99.72% (Plasma) [2]	DPP: 100.18%; PAR: 101.17%; CFF: 100.71% [1]
Key Enhancing Agent	Sodium Dodecyl Sulfate (SDS) [1] [2]	Brij 35 & Hydroxypropyl β-Cyclodextrin (HP β-CD) [1] [2]
Optimal pH	5.0 [1] [2]	4.0 (Phosphate Buffer) [1]

Introduction and Principle

Diphenylpyraline HCl (DPP) is a histamine H₁-receptor antagonist used to treat allergy symptoms. A significant challenge in analyzing DPP is its weak native fluorescence and low molar absorptivity, which stem from its molecular structure containing a methylene group that separates two aromatic rings, creating isolated chromophores [1].

Micellar-enhanced spectrofluorimetry overcomes this limitation by using organized surfactant media. The anionic surfactant **Sodium Dodecyl Sulfate (SDS)** forms micelles that provide a protective microenvironment for DPP molecules. This incorporation restricts the molecular movement of DPP, increasing its rigidity and reducing energy loss through non-radiative relaxation pathways. The result is a significant enhancement of its fluorescence quantum yield and intensity, enabling highly sensitive detection at nanogram levels [1] [3] [2].

Experimental Protocols

Method I: Micellar-Enhanced Spectrofluorimetric Determination of DPP

1. Reagents and Instrumentation

- **Reagents:** Diphenylpyraline HCl reference standard, Sodium Dodecyl Sulfate (SDS), methanol (HPLC grade), sodium acetate, glacial acetic acid, and human plasma [1].
- **Instrumentation:** Spectrofluorometer (e.g., JASCO FP-6300) equipped with a 1 cm quartz cell, set with excitation and emission slit widths of 10 nm, and a scanning speed of 1000 nm/min. The excitation wavelength is set at **225 nm**, and the emission is monitored at **286 nm** [1].

2. Preparation of Solutions

- **SDS Solution (0.1 M):** Dissolve 2.88 g of SDS in about 80 mL of distilled water, then dilute to 100 mL.
- **Acetate Buffer (pH 5.0):** Mix appropriate volumes of 0.1 M sodium acetate and 0.1 M acetic acid to achieve pH 5.0.
- **DPP Stock Standard Solution (100 µg/mL):** Accurately weigh 10 mg of DPP, dissolve in methanol, and dilute to 100 mL with the same solvent [1] [2].

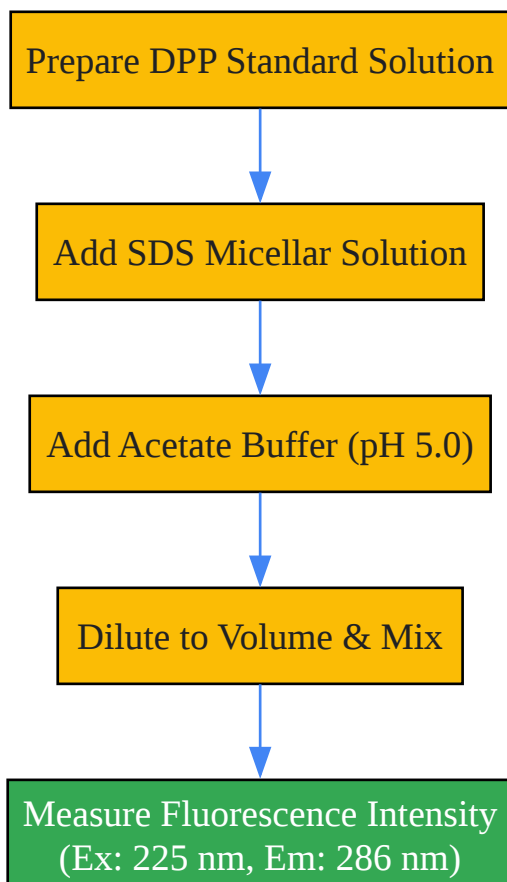
3. General Analytical Procedure

- Pipette a suitable aliquot of the DPP working standard solution into a 10-mL volumetric flask.
- Add **1.0 mL of the 0.1 M SDS solution**.
- Add **2.0 mL of acetate buffer (pH 5.0)**.
- Dilute to the mark with distilled water and mix thoroughly.
- Measure the fluorescence intensity at 286 nm after excitation at 225 nm against a reagent blank prepared similarly but without DPP [1] [2].

4. Procedure for Spiked Human Plasma

- Spike drug-free human plasma with known amounts of DPP standard solution.
- Add 1 mL of acetonitrile as a precipitating solvent to 1 mL of spiked plasma to precipitate proteins.
- Vortex-mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Collect the clear supernatant and proceed with the **General Analytical Procedure** from step 2 [2].

The workflow for this method is outlined below:



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Method II: Cyclodextrin-Micellar Liquid Chromatography (CD-MLC) for Simultaneous Determination

1. Reagents and Instrumentation

- **Reagents:** DPP, Paracetamol (PAR), Caffeine (CFF) standards, Brij 35, Hydroxypropyl β -Cyclodextrin (HP β -CD), potassium dihydrogen orthophosphate, orthophosphoric acid, methanol (HPLC grade) [1] [4].
- **Instrumentation:** HPLC system (e.g., Agilent 1260 Infinity) equipped with a quaternary pump, autosampler, VWD, and FLD. Data processing with Open LAB CDS Chemstation software [1].

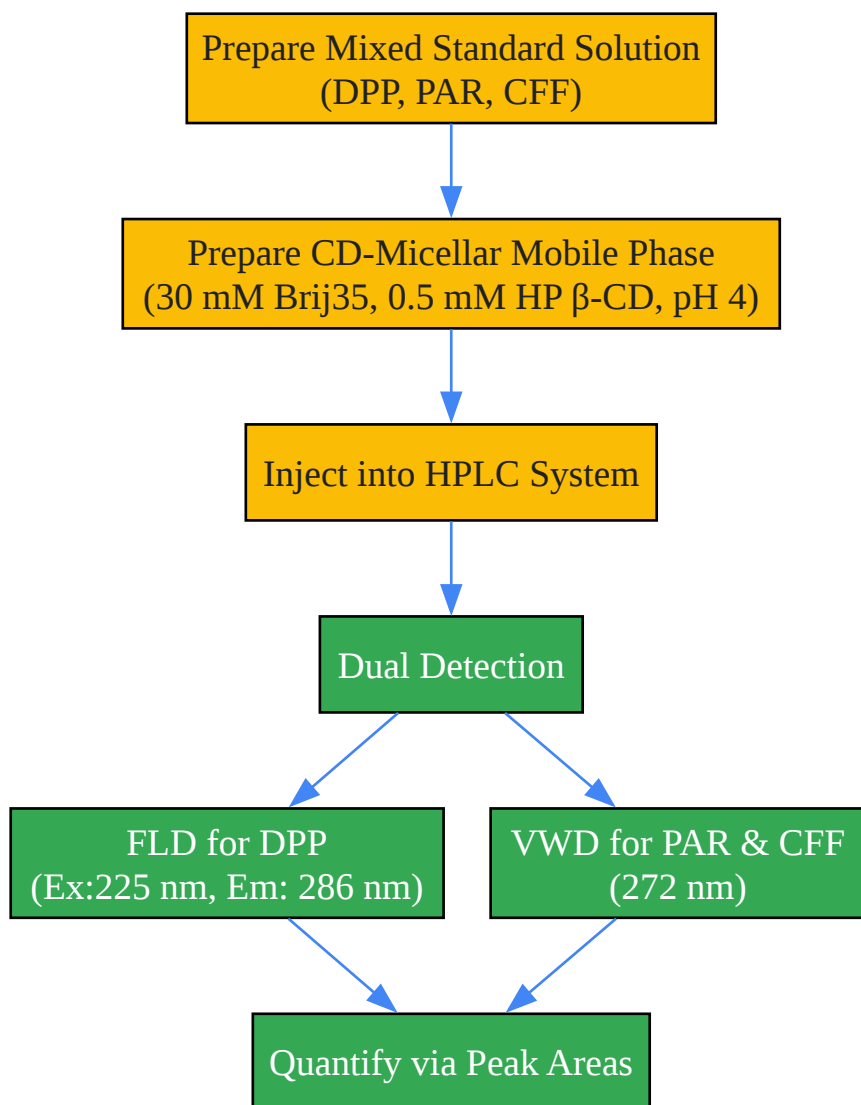
2. Chromatographic Conditions

- **Mobile Phase:** A mixture of **30 mM Brij 35**, **0.5 mM HP β -CD**, and phosphate buffer (pH 4.0), mixed with methanol in a ratio of **95:5 (v/v)**.
- **Detection:** Program the **Fluorescence Detector (FLD)** for DPP (Ex: 225 nm, Em: 286 nm) and the **UV-Vis Detector (VWD)** for Paracetamol and Caffeine at 272 nm.
- **Flow Rate:** 1.0 mL/min.
- **Injection Volume:** 20 μ L [1] [2].

3. Sample Preparation and Procedure

- Prepare a standard mixture containing DPP, PAR, and CFF within the linearity range.
- Filter the sample solution through a 0.45- μ m membrane filter.
- Inject the standard or sample preparation into the chromatographic system.
- Identify each component by its retention time and quantify using peak areas [1].

The workflow for this method is outlined below:



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Application Notes

- **Greenness Assessment:** Both methods align with green analytical chemistry principles. The use of surfactants and cyclodextrins reduces the need for toxic organic solvents. The Analytical Eco-Scale and other green metric tools verify their excellent environmental friendliness [1] [3] [2].
- **Solving Analytical Challenges:** This approach is particularly valuable for analyzing combination dosage forms where one component (like DPP) is present in a lower dose and has poor native fluorescence. Enhancing the fluorescence of the minor component eliminates the need for sample enrichment techniques or multiple dilutions, simplifying the assay and improving accuracy [1].
- **Plasma Analysis:** The spectrofluorimetric method (Method I) is sufficiently sensitive for quantifying DPP in spiked human plasma, making it suitable for pharmacokinetic studies. The sample preparation

involves simple protein precipitation with acetonitrile, providing high recovery rates [2].

Validation Parameters

The described methods have been validated according to standard guidelines, with key parameters summarized in the table below:

Validation Parameter	Method I: Spectrofluorimetry	Method II: CD-MLC
Linearity Range	0.1–1.0 µg/mL [2]	DPP: 0.5–50 µg/mL; PAR: 25–350 µg/mL; CFF: 0.3–50 µg/mL [2]
Detection Limit (LOD)	Not explicitly stated	Not explicitly stated
Quantitation Limit (LOQ)	Not explicitly stated	Not explicitly stated
Accuracy (% Recovery)	99.72% (Plasma) [2]	DPP: 100.18%; PAR: 101.17%; CFF: 100.71% [1]
Precision (% RSD)	0.338% (Plasma) [2]	DPP: 1.008%; PAR: 0.415%; CFF: 1.836% [1]

Conclusion

The developed **micellar-enhanced spectrofluorimetric method** provides a highly sensitive, simple, and green approach for determining Diphenylpyraline HCl alone in pharmaceutical tablets and biological fluids. In contrast, the **cyclodextrin-modified micellar liquid chromatographic method** offers a powerful solution for the simultaneous quality control of complex ternary formulations containing DPP, paracetamol, and caffeine. Both methods effectively address the challenge of analyzing a poorly fluorescent compound like DPP by leveraging the fluorescence-enhancing properties of organized molecular assemblies.

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References

1. of... Micellar Enhanced Spectrofluorimetric Determination [researchsquare.com]
2. Enhanced fluorimetric detection of diphenylpyraline HCl ... [pubmed.ncbi.nlm.nih.gov]
3. Ecofriendly micellar mediated spectrofluorimetric method for... [nature.com]
4. Brij 35 for synthesis 9002-92-0 [sigmaaldrich.com]

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